molecular formula C22H26N2O5 B2920358 (Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one CAS No. 903188-47-6

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B2920358
CAS No.: 903188-47-6
M. Wt: 398.459
InChI Key: PAZOSEOILOHBQO-UNOMPAQXSA-N
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Description

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzofuran core, a pyridine ring, and multiple functional groups that contribute to its reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran core, followed by the introduction of the pyridine ring and other functional groups. Common synthetic routes include:

    Formation of the Benzofuran Core: This step often involves cyclization reactions using appropriate precursors.

    Introduction of the Pyridine Ring: This can be achieved through coupling reactions, such as Suzuki or Heck coupling.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The pyridine ring can be reduced to a piperidine ring under suitable conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Hydrogenation using Pd/C (Palladium on carbon) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the pyridine ring would yield a piperidine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, (Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in specific industrial applications.

Mechanism of Action

The mechanism of action of (Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially modulating their activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-7-((bis(2-hydroxyethyl)amino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one
  • (Z)-7-((bis(2-ethoxyethyl)amino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

Uniqueness

The uniqueness of (Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one lies in its specific functional groups and their arrangement. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-15-11-18(25)17(14-24(7-9-27-2)8-10-28-3)22-20(15)21(26)19(29-22)12-16-5-4-6-23-13-16/h4-6,11-13,25H,7-10,14H2,1-3H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZOSEOILOHBQO-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CN=CC=C3)O2)CN(CCOC)CCOC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)CN(CCOC)CCOC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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